3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
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Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Coupling with the chromenyl group: The chromenyl group can be introduced via a Knoevenagel condensation reaction between a chromone derivative and an aldehyde.
Final coupling and nitrile introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or sulfuric acid.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or amides.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile: shares structural similarities with other thiazole and chromone derivatives.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Chromone derivatives: Investigated for their antioxidant and anticancer activities.
Uniqueness:
- The combination of thiazole and chromone moieties in this compound provides a unique scaffold that can be further modified to enhance its biological activity or material properties.
Properties
Molecular Formula |
C29H20N2O4S |
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Molecular Weight |
492.5g/mol |
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H20N2O4S/c1-33-27-14-20(11-12-26(27)34-17-19-7-3-2-4-8-19)13-22(16-30)28-31-24(18-36-28)23-15-21-9-5-6-10-25(21)35-29(23)32/h2-15,18H,17H2,1H3/b22-13+ |
InChI Key |
IUFDPLOGNAMDJJ-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5 |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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